molecular formula C21H28N2 B10886055 N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine

N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine

Cat. No.: B10886055
M. Wt: 308.5 g/mol
InChI Key: IOBQRLGTNWEFBX-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine is a piperidine derivative featuring a tertiary amine at the piperidine nitrogen (position 1) substituted with benzyl and methyl groups. Additionally, the carbon at position 4 of the piperidine ring bears a (3-methylphenyl)methyl substituent.

Properties

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C21H28N2/c1-18-7-6-10-20(15-18)17-23-13-11-21(12-14-23)22(2)16-19-8-4-3-5-9-19/h3-10,15,21H,11-14,16-17H2,1-2H3

InChI Key

IOBQRLGTNWEFBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)N(C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The benzyl and methyl groups are introduced through nucleophilic substitution reactions. Common reagents used include benzyl chloride and methyl iodide.

    Introduction of the 3-Methylphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3-methylphenyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl and methyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Benzyl chloride, methyl iodide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine has been investigated for various applications:

Pharmaceutical Development

The compound is being explored for its potential therapeutic effects, particularly in treating neurological disorders. Its structural features suggest that it may interact with neurotransmitter systems, making it a candidate for drug development targeting conditions such as Alzheimer's disease and other cognitive impairments.

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition: It has been shown to inhibit cholinesterases, enzymes that break down neurotransmitters like acetylcholine. This inhibition can enhance cholinergic signaling, which is crucial for cognitive function.
  • Cell Signaling Modulation: The compound influences key signaling pathways, potentially altering gene expression and cellular metabolism, which may lead to therapeutic effects in various diseases.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives with varying biological activities.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in research:

  • Neuropharmacology Studies : In vitro studies have demonstrated that this compound enhances acetylcholine levels by inhibiting cholinesterases, suggesting its potential use in treating neurodegenerative diseases .
  • Cancer Research : Preliminary investigations indicate that derivatives of this compound may exhibit anti-cancer properties by modulating cell signaling pathways involved in tumor growth and metastasis .
  • Synthesis Optimization : Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating further research into its applications .

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

The structural uniqueness of the target compound lies in its dual N-benzyl and N-methyl substitution on the piperidine nitrogen, combined with a (3-methylphenyl)methyl group at position 4. Below is a comparison with similar compounds from the literature:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Piperidine N) Substituent (Position 4) Molecular Formula Molecular Weight Key References
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine Benzyl, Methyl (3-Methylphenyl)methyl C₂₀H₂₆N₂ 294.43 -
1-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine (CID 28663742) Methyl (3-Methylphenyl)methyl C₁₄H₂₂N₂ 218.34
1-Benzyl-N-[(2-nitrophenyl)-methyl]piperidin-4-amine Benzyl (2-Nitrophenyl)methyl C₁₉H₂₃N₃O₂ 325.40
N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine Methyl 3-(4-Chlorophenyl)-4-methylpentyl C₁₈H₂₉ClN₂ 308.90
N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine Methyl, Propargyl Indole-linked substituent C₃₀H₃₅N₃O 477.63

Key Observations :

  • The target compound’s N-benzyl-N-methyl substitution introduces steric bulk and lipophilicity compared to analogs with single N-substituents (e.g., CID 28663742) .
  • The (3-methylphenyl)methyl group at position 4 may enhance aromatic interactions in biological systems, similar to the (2-nitrophenyl)methyl group in ’s compound .

Biological Activity

N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine is a complex organic compound belonging to the class of piperidine derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{22}N_{2}, featuring a piperidine ring with various substituents that influence its chemical reactivity and biological activity. The compound includes:

  • Benzyl group : Enhances lipophilicity and receptor binding.
  • Methyl group : Affects steric hindrance and electronic properties.

Pharmacological Effects

This compound has demonstrated several pharmacological effects, including:

  • Receptor Modulation : The compound interacts with various receptors, including dopamine and serotonin receptors, which are critical in mood regulation and neurological disorders.
  • Enzyme Inhibition : It has been shown to inhibit cholinesterases, enzymes involved in neurotransmitter breakdown, potentially leading to increased acetylcholine levels in the synaptic cleft.
  • Antioxidant Activity : Piperidine derivatives exhibit antioxidant properties, which may protect cells from oxidative stress .

The biological activity of this compound is mediated through several mechanisms:

  • Binding Interactions : The compound binds to specific receptors and enzymes, modulating their activity and influencing cellular signaling pathways .
  • Cellular Effects : It affects various cellular processes, including gene expression and metabolism, by altering signaling cascades.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate receptor activity. For instance, it has shown dose-dependent activation of trace amine-associated receptor 1 (TAAR1), which plays a role in neurotransmitter modulation .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound. Notable findings include:

  • Reduction in Hyperlocomotion : In studies involving dopamine transporter knockout mice, the compound significantly reduced hyperlocomotion, indicating potential antipsychotic effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureKey Features
N-benzyl-N-(4-chlorophenyl)methyl-piperidin-4-amineStructureContains chlorine; similar piperidine framework
1-benzyl-N-(4-fluorophenyl)methyl-piperidin-4-amineStructureFluorine substitution; affects biological activity
N-benzyl-N-(4-methylphenyl)piperidin-4-aminesStructureMethyl substitution on phenyl; variations in biological activity

The unique substitution pattern of this compound contributes to its distinct pharmacological profile compared to these similar compounds.

Case Studies

Several case studies have explored the therapeutic potential of piperidine derivatives in treating neurological disorders. For instance:

  • Schizophrenia Treatment : A study indicated that compounds similar to this compound could serve as lead compounds for developing new antipsychotics due to their receptor modulation capabilities .
  • Cognitive Enhancement : Research has suggested that enhancing cholinergic signaling through enzyme inhibition could improve cognitive function, making this compound a candidate for further exploration in cognitive disorders .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and aromatic substituents undergo oxidation under controlled conditions:

Reagents/Conditions Products Mechanistic Insights
H₂O₂ or mCPBA in CH₂Cl₂N-oxide derivativesOxygen insertion at the piperidine nitrogen
KMnO₄ in acidic medium Ketones or carboxylic acids (side chains)Cleavage of benzylic C-H bonds or alkyl chains

Oxidation with mCPBA proceeds at 0–25°C, yielding stable N-oxides (>80% purity). Stronger oxidants like KMnO₄ may degrade the benzyl groups, necessitating precise stoichiometry.

Reduction Reactions

The compound’s aromatic and aliphatic groups participate in reduction:

Reagents/Conditions Products Applications
LiAlH₄ in THFSecondary amines (via N-demethylation)Intermediate for further functionalization
H₂/Pd-C (1 atm) Saturated piperidine derivativesHydrogenolysis of benzyl groups (50–70% yield)

Selective reduction of the benzyl group requires catalytic hydrogenation, while LiAlH₄ targets the N-methyl group.

Substitution Reactions

Nucleophilic substitution occurs at the piperidine nitrogen or benzylic positions:

Reagents/Condients Products Key Observations
Alkyl halides (e.g., CH₃I) with K₂CO₃Quaternary ammonium saltsEnhanced water solubility; 60–85% yield
Acyl chlorides (e.g., AcCl) in DCMAmidesSteric hindrance limits reactivity at crowded sites

Methylation with CH₃I proceeds efficiently in polar aprotic solvents (e.g., DMSO) under reflux.

Comparative Reactivity with Analogues

The 3-methylphenyl substituent influences reactivity compared to similar derivatives:

Compound Oxidation Rate Reduction Selectivity Substitution Yield
N-Benzyl-N-methylpiperidin-4-amineModerateHigh (LiAlH₄)70–85%
1-(4-Chlorobenzyl) analogue SlowModerate (H₂/Pd-C)50–60%

The electron-donating 3-methyl group accelerates oxidation but stabilizes intermediates during substitution.

Industrial-Scale Reaction Optimization

Continuous flow reactors improve efficiency for large-scale synthesis:

  • Residence Time : 10–30 minutes

  • Temperature : 50–80°C

  • Yield Enhancement : 15–20% compared to batch processes

Stability and Degradation Pathways

Under harsh conditions (pH < 2 or >12, T > 100°C), the compound undergoes:

  • Hydrolysis : Cleavage of the piperidine ring (via acid-catalyzed mechanisms)

  • Thermal Decomposition : Formation of toluenes and methylamines (GC-MS confirmed)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving reductive amination or nucleophilic substitution. For example, similar piperidine derivatives are synthesized by reacting piperidone precursors with substituted anilines or benzyl halides under acidic or basic conditions. Key steps include:

  • Intermediate formation : Use of N-benzylpiperidone with substituted amines (e.g., 3,4-dichloroaniline) in polar aprotic solvents like DMF, yielding intermediates at 60–80°C .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Optimization : Adjusting stoichiometry (1:1 molar ratio of reactants) and reaction time (12–24 hrs) to maximize yield (e.g., 68–75% reported for analogous compounds) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at 173 K to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling displacement parameters and resolving disorder .
  • Validation : Check data-to-parameter ratios (>15:1) and R-factors (<0.05 for high-resolution data) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in data resolved?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. For example, benzyl protons typically resonate at δ 7.2–7.4 ppm, while piperidine methyl groups appear at δ 1.2–1.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Contradiction resolution : Cross-validate with IR (C-N stretch at ~1250 cm⁻¹) and elemental analysis (±0.3% for C, H, N) .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation of analogous piperidine derivatives, and how can computational methods enhance understanding?

  • Methodological Answer :

  • Experimental kinetics : Study permanganate (KMnO₄) oxidation under catalytic Ru(III) at 300 K, monitoring absorbance at 525 nm. Stoichiometry (1:4) and product identification (e.g., L-alanine) via LC-MS .
  • DFT modeling : Use Gaussian09 with B3LYP/6-31G(d) to map reaction pathways, comparing activation energies of intermediates. Validate with experimental rate constants .

Q. How does structural modification of the piperidine ring influence dual enzyme inhibition (e.g., cholinesterase and monoamine oxidase)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Introduce substituents (e.g., 2-methylbenzyl) to enhance lipophilicity and target engagement. For example, N-methylation improves blood-brain barrier permeability .
  • Enzyme assays :
  • AChE inhibition : Ellman’s method (IC₅₀ values in µM range) .
  • MAO-B inhibition : Fluorometric assays with kynuramine as substrate .

Q. What strategies are effective in resolving racemic mixtures of chiral piperidine derivatives during synthesis?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase .
  • Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) for hydrogenation of ketone intermediates .

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